molecular formula C14H12O3S B1306901 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid CAS No. 78554-65-1

7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid

Cat. No. B1306901
CAS RN: 78554-65-1
M. Wt: 260.31 g/mol
InChI Key: QMMBYYCLUIZAIF-UHFFFAOYSA-N
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Description

The compound of interest, 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid, is a chemical structure that is related to various synthesized compounds discussed in the provided papers. Although the exact compound is not directly synthesized in these studies, the papers provide insights into the synthesis of structurally related compounds, which can be useful for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler precursors. For instance, the synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is achieved through a two-stage, three-step process starting from 7-methoxy tetralone, involving Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalysed oxidation . Another study describes the synthesis of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates using a one-pot procedure . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds features a thiophene ring, which is a common motif in the target molecule. The presence of methoxy groups and carboxylic acid functionalities in these compounds is also noteworthy, as these groups are present in the target molecule. The synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, for example, involves the formation of a naphthalene ring system with methoxy and carboxylic acid substituents . This suggests that similar synthetic strategies could be employed to construct the naphtho[1,2-b]thiophene system of the target molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Friedel-Crafts reactions, condensations, dehydrations, and oxidations . The base-catalysed condensation reactions and subsequent transformations, such as demethylation and decarboxylation, are particularly relevant for modifying the thiophene ring system . These reactions could be useful for functionalizing the thiophene ring in the target molecule to achieve the desired substitution pattern.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The presence of methoxy and carboxylic acid groups is likely to influence the solubility, acidity, and potential for hydrogen bonding of the target molecule. The thiophene ring is known to contribute to the aromaticity and electronic properties of compounds, which could affect their reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Routes : Aromatic nucleophilic substitution reactions have been employed in synthesizing 2,3-dihydronaphtho[1,2-b]thiophenes and naphtho[1,2-b]thiophenes bearing trifluoromethyl groups, demonstrating a methodology relevant to 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid synthesis (Okada et al., 1992).
  • Synthesis of Isomeric Acids : Research on the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids, which are structurally related to 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid, has been documented, highlighting the versatility in synthesizing such compounds (Campaigne & Abe, 1975).

Chemical Reactions and Derivatives

  • Substitution Reactions : Studies on acetylation, formylation, bromination, and nitration of derivatives of naphtho[1,2-b]thiophenes provide insights into the chemical reactivity of compounds similar to 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (Clarke, Gregory, & Scrowston, 1977).
  • Synthesis of Novel Derivatives : Innovative synthesis of derivatives containing dihydronaphtho and naphtho[2,1-b]thiophene rings, relevant to the exploration of 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid derivatives, has been reported (Rashad et al., 2010).

Potential Applications in Medicinal Chemistry

  • Antiviral Activity : Certain derivatives related to 7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid have shown promising results against H5N1 virus, suggesting potential applications in antiviral drug development (Rashad et al., 2010).

properties

IUPAC Name

7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-10-4-5-11-8(6-10)2-3-9-7-12(14(15)16)18-13(9)11/h4-7H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMBYYCLUIZAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395104
Record name 7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid

CAS RN

78554-65-1
Record name 7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Ray, D Pan, S Shanmuga Sundara Raj… - … Section C: Crystal …, 1999 - scripts.iucr.org
The three rings in the molecule of the title compound, CI4HI2OS, are planar, with the methyl and methoxy groups coplanar with the rest of the molecule. The average C--S distance of …
Number of citations: 7 scripts.iucr.org
SK Pal, T Sahu, T Misra, T Ganguly, TK Pradhan… - … of Photochemistry and …, 2005 - Elsevier
Photoinduced electron transfer processes have been investigated in a rigid naphthothiophene moiety which contains both electron donor (methoxy group, OCH 3 ) and acceptor (…
Number of citations: 24 www.sciencedirect.com
M Ghosh, R Mukherjee… - INDIAN …, 1981 - COUNCIL SCIENTIFIC INDUSTRIAL …
Number of citations: 2

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